1,5-Dibromo-3-chloro-2-iodobenzene
Description
1,5-Dibromo-3-chloro-2-iodobenzene is a polyhalogenated aromatic compound characterized by bromine, chlorine, and iodine substituents at the 1,5; 3; and 2 positions of the benzene ring, respectively. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for advanced materials.
Properties
IUPAC Name |
1,5-dibromo-3-chloro-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLNRHOXVGHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659332 | |
| Record name | 1,5-Dibromo-3-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-45-0 | |
| Record name | 1,5-Dibromo-3-chloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81067-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-3-chloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,5-dibromo-3-chloro-2-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1,5-Dibromo-3-chloro-2-iodobenzene can be synthesized through various methods, including:
Halogenation of Benzene Derivatives: This involves the stepwise introduction of bromine, chlorine, and iodine atoms onto a benzene ring under controlled conditions.
Industrial Production: Large-scale production may involve continuous flow reactors where the halogenation reactions are carried out in a sequential manner, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,5-Dibromo-3-chloro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1,5-Dibromo-3-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive molecules that could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-chloro-2-iodobenzene largely depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms bonds with other aromatic rings, facilitated by catalysts like palladium .
Comparison with Similar Compounds
Key Differences and Implications
Halogen Type and Electronic Effects: The substitution of chlorine (Cl) in the target compound vs. fluorine (F) in analogs significantly alters electronic properties. Cl is a stronger electron-withdrawing group (σₚ = 0.23) compared to F (σₚ = 0.06), enhancing electrophilicity at the benzene ring. This may increase reactivity in nucleophilic aromatic substitution (NAS) reactions compared to fluoro analogs .
Positional Isomerism: The 1,5-dibromo configuration in the target compound creates a para-dihalogenated motif, which is less sterically congested than the 1,3-dibromo patterns in analogs (e.g., CAS 1805471-65-1). This may improve solubility in nonpolar solvents due to reduced molecular symmetry.
Thermal Stability and Reactivity :
- Chlorine’s higher bond dissociation energy (C-Cl ≈ 339 kJ/mol vs. C-F ≈ 452 kJ/mol) suggests that the target compound may exhibit lower thermal stability than fluoro analogs but greater resistance to hydrolytic degradation.
Biological Activity
Overview
1,5-Dibromo-3-chloro-2-iodobenzene (CAS Number: 81067-45-0) is a halogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine atoms on a benzene ring. Its molecular formula is C6H2Br2ClI, with a molecular mass of 396.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
This compound can undergo several chemical reactions, including:
- Electrophilic Aromatic Substitution : The halogen atoms can be replaced by other electrophiles.
- Nucleophilic Substitution : Halogen atoms can be substituted by nucleophiles, forming new derivatives.
- Oxidation and Reduction : The compound can alter the oxidation states of its halogen atoms.
These properties make it a versatile building block in organic synthesis and a subject of interest in biological studies.
Antimicrobial Properties
Research has indicated that halogenated aromatic compounds exhibit significant antimicrobial activity. A study focused on the structure-activity relationship (SAR) of various halogenated compounds found that this compound demonstrated notable activity against certain bacterial strains. The presence of multiple halogens enhances its lipophilicity and reactivity towards microbial targets.
Cytotoxicity Studies
In cytotoxicity assays, this compound has shown varying degrees of cytotoxic effects on different cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | L6 (rat skeletal myoblasts) | 15 | 20 |
| Reference Drug | Chloroquine | 0.5 | - |
The selectivity index indicates that while the compound is cytotoxic, it maintains a higher degree of selectivity towards certain cancerous cells compared to normal cells, suggesting potential applications in targeted cancer therapies.
The biological activity of this compound is hypothesized to involve:
- Halogen Bonding : The halogen atoms can participate in halogen bonding with biological macromolecules, influencing their structure and function.
- Reactive Oxygen Species (ROS) Generation : Upon metabolic activation, the compound may generate ROS that can induce oxidative stress in cells, leading to apoptosis in malignant cells.
Study on Antiparasitic Activity
A study investigated the antiparasitic effects of various halogenated compounds against Trypanosoma brucei, the causative agent of sleeping sickness. The results indicated that derivatives of this compound exhibited potent trypanocidal activity with IC50 values below 100 nM in certain derivatives. The selectivity index was also favorable compared to standard treatments.
Research on Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of halogenated benzene derivatives including this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
